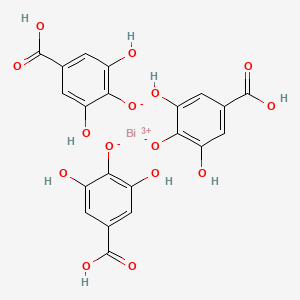![molecular formula C6H8O9S B1505771 [(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen sulfate CAS No. 37627-95-5](/img/structure/B1505771.png)
[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen sulfate, also known as Vitamin C sulfate, is an organic compound belonging to the class of butenolides. It is a derivative of ascorbic acid (Vitamin C) where the hydroxyl group at the second carbon is replaced by a sulfate group. This compound is known for its weak basic nature and is essentially neutral based on its pKa .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen sulfate can be synthesized through the sulfation of ascorbic acid. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the second carbon position of ascorbic acid.
Industrial Production Methods
In industrial settings, the production of ascorbic acid 2-sulfate involves the use of large-scale reactors where ascorbic acid is treated with sulfur trioxide in the presence of a solvent such as pyridine. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid 2-sulfate.
Reduction: It can be reduced back to ascorbic acid under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products Formed
Oxidation: Dehydroascorbic acid 2-sulfate.
Reduction: Ascorbic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a model compound to study the metabolism and transport of sulfated molecules in biological systems.
Medicine: It is investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry: It is used in the formulation of cosmetic products due to its stability compared to ascorbic acid.
Mecanismo De Acción
[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen sulfate exerts its effects primarily through its antioxidant properties. It can scavenge reactive oxygen species and reduce oxidative stress in cells. The compound is also involved in the regeneration of other antioxidants such as Vitamin E. The molecular targets include various enzymes and proteins involved in redox homeostasis and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ascorbic Acid: The parent compound, known for its strong antioxidant properties.
Dehydroascorbic Acid: The oxidized form of ascorbic acid.
Ascorbyl Palmitate: A fat-soluble derivative of ascorbic acid.
Uniqueness
[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen sulfate is unique due to its enhanced stability compared to ascorbic acid, making it more suitable for use in various industrial applications. Its sulfated nature also allows it to participate in different biochemical pathways compared to its non-sulfated counterparts .
Propiedades
Número CAS |
37627-95-5 |
|---|---|
Fórmula molecular |
C6H8O9S |
Peso molecular |
256.19 g/mol |
Nombre IUPAC |
[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H8O9S/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13/h2,4,7-9H,1H2,(H,11,12,13)/t2-,4+/m0/s1 |
Clave InChI |
XDBMXUKHMOFBPJ-ZAFYKAAXSA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)OS(=O)(=O)O)O)O)O |
SMILES isomérico |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OS(=O)(=O)O)O)O)O |
SMILES canónico |
C(C(C1C(=C(C(=O)O1)OS(=O)(=O)O)O)O)O |
| 37627-95-5 | |
Sinónimos |
ascorbate 2-sulfate ascorbic acid 2-sulfate ascorbic acid 2-sulfate, barium salt ascorbic acid 2-sulfate, barium salt (1:1) ascorbic acid 2-sulfate, dipotassium salt ascorbic acid 2-sulfate, disodium salt ascorbic acid 2-sulfate, monosodium salt ascorbic acid 2-sulfate, potassium salt ascorbic acid 2-sulfate, sodium salt L-ascorbyl-2-sulfate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate](/img/structure/B1505695.png)
![(trans-3-(4-Amino-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutyl)methanol](/img/structure/B1505696.png)









![2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl acrylate](/img/structure/B1505719.png)
